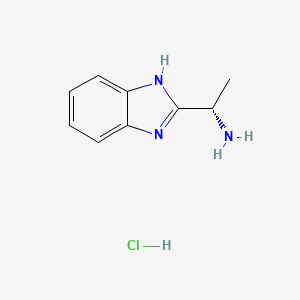

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

Description

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride (CAS: 925689-54-9) is a chiral benzimidazole derivative with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.67 g/mol . It is characterized by a benzimidazole core linked to an ethylamine group, where the stereocenter at the ethylamine moiety defines its (S)-enantiomeric configuration. This compound is stored under inert conditions at 2–8°C to ensure stability, with a reported purity of 97% . Benzimidazoles are known for their nitrogen-rich heterocyclic structure, enabling strong hydrogen bonding and π-π interactions, which influence solubility, crystallinity, and molecular recognition properties .

Properties

CAS No. |

925689-54-9 |

|---|---|

Molecular Formula |

C9H13Cl2N3 |

Molecular Weight |

234.12 g/mol |

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 |

InChI Key |

JVEWMMVTBRJLKK-ILKKLZGPSA-N |

SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride typically involves the reaction of benzimidazole derivatives with ethylamine under specific conditions. One common method includes the use of 2-chloromethyl benzimidazole as a starting material, which reacts with ethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride exhibits significant anticancer properties. It has been shown to be effective against various cancer cell lines, potentially through mechanisms involving tubulin polymerization interference, which is vital for cell division and growth.

- Case Study : A study demonstrated that derivatives of benzimidazole compounds, including this compound, were tested for their antiproliferative effects on MCF-7 breast cancer cells. Results indicated a correlation between structural modifications and enhanced anticancer activity, suggesting a promising avenue for further drug development .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neuroinflammatory pathways is under investigation.

- Research Insight : Studies have highlighted the potential of benzimidazole derivatives in protecting neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-Isomer

The (R)-enantiomer (CAS: 1234996-74-7) shares the same molecular formula and weight as the (S)-form but differs in stereochemical configuration. Key distinctions include:

Dihydrochloride Derivatives

2-(1H-Benzimidazol-2-yl)ethylamine dihydrochloride (CAS: 4499-07-4) differs by having two hydrochloride groups (C₉H₁₃Cl₂N₃, MW: 234.12 g/mol) . Key comparisons:

- Solubility : The dihydrochloride form likely exhibits higher water solubility due to increased ionic character.

- Stability : Additional chloride ions may enhance crystalline stability but could alter reactivity in synthetic applications.

Substituent Variations

- 1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride (CAS: sc-332070A): This analog features a branched methylpropylamine chain , introducing steric hindrance that may reduce binding selectivity compared to the linear ethylamine group in the target compound. Its hydrogen-bonding capacity remains high due to the benzimidazole core .

- 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 29043-48-9): Lacks the ethylamine sidechain, resulting in simpler hydrogen-bonding patterns and reduced molecular weight (149.17 g/mol) .

Comparative Data Table

Research Findings and Functional Implications

- Hydrogen Bonding : Benzimidazoles engage in N–H···N and N–H···Cl interactions , influencing crystal packing and solubility. The ethylamine sidechain in the target compound may form additional hydrogen bonds compared to simpler analogs .

- Steric Effects : Linear ethylamine chains (as in the target compound) allow for better binding selectivity in coordination complexes compared to branched analogs like 2-methylpropan-1-amine derivatives .

- Chirality : The (S)- and (R)-enantiomers could exhibit divergent interactions in chiral environments, though experimental data on their biological or catalytic performance are lacking in the reviewed literature.

Gaps and Limitations

Current evidence lacks detailed solubility measurements, pharmacokinetic data, and crystallographic studies for the (S)-isomer. Further research using techniques like SHELX-based crystallography could elucidate structural nuances driving functional differences.

Biological Activity

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties of this compound, drawing upon various studies and findings.

This compound is a benzimidazole derivative, which is known for its structural versatility and biological significance. Benzimidazole compounds often exhibit a range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives, including this compound, possess significant anticancer properties. For instance:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzimidazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Some derivatives showed potent growth inhibition, with one compound achieving 95% inhibition on the MCF-7 cell line compared to 60% inhibition by cisplatin .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells. This process can trigger apoptosis through pathways involving p53 activation and caspase cascades .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- In Vitro Studies : Studies have shown that benzimidazole derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated antioxidant capabilities:

- Radical Scavenging : In vitro assays have indicated that benzimidazole derivatives can scavenge free radicals effectively. This property is crucial for preventing oxidative damage in biological systems .

Summary of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cells : A recent study reported that a series of benzimidazole derivatives showed varying degrees of cytotoxicity against multiple cancer cell lines. The most effective compound was found to inhibit cell growth significantly while also increasing oxidative stress markers within the cells .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of this compound, revealing its potential as a therapeutic agent against resistant strains of bacteria. The study highlighted its ability to disrupt bacterial cell integrity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzimidazole derivatives. Key steps include alkylation of the benzimidazole nitrogen, followed by chiral resolution to isolate the (S)-enantiomer. Solvents like ethanol or methanol are preferred for their polarity and ability to dissolve intermediates, while acid catalysts (e.g., HCl) are used to protonate the amine group, stabilizing the final hydrochloride salt. Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid oxidation . For enantiomeric purity, chiral chromatography or enzymatic resolution may be employed .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Comprehensive characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzimidazole core and ethylamine side chain. The chiral center’s configuration can be verified using chiral shift reagents or NOE experiments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (C₉H₁₂ClN₃).

- Melting Point Analysis : Consistency with literature values (if available) to assess purity .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98% for the (S)-form) .

Q. What solvents and conditions are recommended for solubility and stability studies of this compound?

- Methodological Answer : The hydrochloride salt enhances water solubility, making aqueous buffers (pH 4–6) suitable for dissolution. For organic solubility, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred. Stability studies should monitor degradation under light, heat (e.g., 25°C vs. 40°C), and varying pH using accelerated stability protocols (ICH guidelines). LC-MS can identify degradation products, such as free amine or oxidized benzimidazole derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming the absolute configuration of the chiral center. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection at low temperature (100 K) reduces thermal motion artifacts. SHELX programs (e.g., SHELXL) are standard for structure refinement, with validation using tools like PLATON or Mercury. Hydrogen-bonding patterns (e.g., N–H···Cl interactions) should be analyzed to understand packing motifs .

Q. What strategies are effective for analyzing enantiomer-specific biological activity, and how can researchers address contradictions in receptor-binding data?

- Methodological Answer :

- Enantiomer Separation : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) to isolate (S) and (R) forms .

- Biological Assays : Compare IC₅₀ values in receptor-binding studies (e.g., serotonin/dopamine receptors) using radioligand displacement assays. Contradictions may arise from impurities or off-target effects; orthogonal assays (e.g., functional cAMP assays) can resolve discrepancies .

- Molecular Dynamics (MD) Simulations : Model enantiomer-receptor interactions to predict stereoselective binding affinities .

Q. How do hydrogen-bonding networks and π-π stacking interactions influence the compound’s crystallinity and stability?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) can categorize hydrogen bonds (e.g., N–H···Cl, C–H···O). π-π interactions between benzimidazole rings contribute to layered crystal packing, enhancing thermal stability. Differential scanning calorimetry (DSC) and Hirshfeld surface analysis (CrystalExplorer) quantify these interactions .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can continuous flow reactors address them?

- Methodological Answer : Batch synthesis often faces racemization risks during heating or acidic workup. Continuous flow reactors improve reproducibility by enabling precise control of residence time and temperature. In-line monitoring (e.g., FTIR or Raman spectroscopy) detects intermediates, ensuring chiral integrity. Catalytic asymmetric synthesis (e.g., chiral ligands in Pd-catalyzed couplings) may reduce reliance on resolution steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.